1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one
Description
1-[1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one is a synthetic organic compound with the molecular formula C₁₃H₁₇F₃N₂O and a molecular weight of 213.21 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 3,4-dimethylcyclohexyl group and at the 4-position with a trifluoroethanone moiety. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group and electron-withdrawing characteristics from the trifluoromethyl ketone.
Properties
IUPAC Name |
1-[1-(3,4-dimethylcyclohexyl)pyrazol-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-3-4-11(5-9(8)2)18-7-10(6-17-18)12(19)13(14,15)16/h6-9,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBRAQXQGCRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)N2C=C(C=N2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS Number: 1561292-93-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17F3N2O
- Molecular Weight : 274.28 g/mol
- Structure : The compound features a trifluoroethanone moiety attached to a pyrazole ring with a dimethylcyclohexyl substituent.
Pharmacological Profile
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, indicating potential as an antibacterial agent .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, it has been observed to reduce edema and inflammatory markers, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in target cells, contributing to its cytotoxic effects.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The results were compared with standard antibiotics, showing that the compound could serve as a lead for developing new antibacterial agents .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving carrageenan-induced paw edema in rats, administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells .
Case Study 3: Cytotoxicity in Cancer Cells
Research evaluating the cytotoxicity of the compound on human breast cancer cell lines (MCF-7) indicated an IC50 value of 25 µM after 48 hours of treatment. This suggests that further exploration into its use as a chemotherapeutic agent is warranted .
Data Summary Table
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Molecular Formula : C₁₂H₁₁ClN₂O
- Key Features: A pyrazole ring linked to a chlorophenyl group via an ethanone bridge.
- Comparison: Unlike the target compound, this analogue lacks the trifluoroethanone group and uses a chlorophenyl substituent instead of a dimethylcyclohexyl group.
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one
- Molecular Formula : C₁₁H₇ClF₃N₃O
- Key Features : A triazole core replaces the pyrazole, with a chloro-methylphenyl substituent.
- Comparison: The triazole ring may enhance hydrogen-bonding capacity compared to pyrazole, influencing biological activity.
Analogues with Trifluoroethanone Moieties
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one
- Molecular Formula : C₈H₄BrF₃O
- Key Features: A simple aryl-trifluoroethanone structure lacking heterocyclic components.
- Physical Properties : Boiling point 230°C , density 1.645 g/mL , refractive index 1.495 .
- Comparison : The absence of a heterocyclic ring simplifies synthesis but limits versatility in applications like pharmaceuticals. The bromophenyl group may increase molecular weight (253.02 g/mol) and alter reactivity compared to the dimethylcyclohexyl substituent .
Cyclohexyl/Ketone-Based Analogues in Fragrance Chemistry
reviews cyclohexyl ketones such as 1-(3,3-dimethylcyclohexyl)ethan-1-one , highlighting their use in fragrances due to volatility and stability. While these compounds share the cyclohexyl-ketone framework, the target compound’s pyrazole and trifluoro groups likely reduce volatility, making it less suitable for fragrance applications but more stable in pharmaceutical contexts .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity : The pyrazole ring in the target compound may offer better binding affinity in drug design compared to triazoles or simple aryl ketones .
- Solubility and Lipophilicity : The dimethylcyclohexyl group enhances lipophilicity, favoring membrane permeability in biological systems, whereas bromophenyl or chlorophenyl groups may limit this due to higher aromaticity .
- Thermal Stability: The trifluoroethanone moiety likely increases thermal stability, as seen in analogues with high boiling points (e.g., 230°C in ) .
This analysis underscores the importance of substituent selection in tuning physicochemical and biological properties for targeted applications. Further studies on the target compound’s synthetic pathways and pharmacokinetics are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
